molecular formula C19H28F3N5O3S B2668278 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine CAS No. 2097938-30-0

4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine

Cat. No. B2668278
CAS RN: 2097938-30-0
M. Wt: 463.52
InChI Key: HWIFQANAJCFRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine is a useful research compound. Its molecular formula is C19H28F3N5O3S and its molecular weight is 463.52. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research on the hydrogen bonding in proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including morpholine and piperazine, highlights the significance of these components in forming stable structures and understanding the molecular interactions crucial for designing new compounds with desired properties (Smith, Wermuth, & Sagatys, 2011).

Ionic Liquid Crystals

The design of ionic liquid crystals utilizing piperidinium, piperazinium, and morpholinium cations showcases the versatility of these components in creating materials with rich mesomorphic behavior, which could be pivotal in developing advanced materials for electronic displays and other applications (Lava, Binnemans, & Cardinaels, 2009).

Stereodynamics and Perlin Effect

The study of stereodynamics of compounds with trifluoromethylsulfonyl groups attached to morpholine and piperazine rings offers valuable insights into the conformational preferences and intramolecular interactions, crucial for drug design and synthesis of bioactive molecules (Shainyan, Ushakov, Tolstikova, Koch, & Kleinpeter, 2008).

Glucan Synthase Inhibitors

Research on pyridazinones, including molecules structurally related to the chemical compound , as glucan synthase inhibitors, demonstrates the potential of such compounds in addressing fungal infections, pointing towards applications in antifungal drug development (Ting et al., 2011).

Metal Oxide Solubilization

The functionalization of ionic liquids, including morpholinium, with carboxyl groups for the selective dissolution of metal oxides highlights potential applications in metal recovery and recycling processes (Nockemann et al., 2008).

properties

IUPAC Name

4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F3N5O3S/c20-19(21,22)16-1-2-18(23-15-16)25-9-7-24(8-10-25)17-3-5-26(6-4-17)31(28,29)27-11-13-30-14-12-27/h1-2,15,17H,3-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIFQANAJCFRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine

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